molecular formula C10H18O2 B128848 Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) CAS No. 151851-03-5

Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)

Cat. No. B128848
M. Wt: 170.25 g/mol
InChI Key: NBXOWSNUZMERBJ-YNFQOJQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) is a bicyclic compound that has been of interest in scientific research due to its unique structural characteristics. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI).

Mechanism Of Action

The mechanism of action of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) is not fully understood. However, it is believed that this compound may interact with cellular membranes and alter their properties. This may lead to changes in cellular signaling pathways and ultimately result in the observed biological effects.

Biochemical And Physiological Effects

Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound may exhibit anti-cancer activity, inhibit the growth of bacteria, and have anti-inflammatory effects. In vivo studies have shown that this compound may have analgesic and anti-convulsant effects.

Advantages And Limitations For Lab Experiments

One advantage of using Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) in lab experiments is its unique structural characteristics. This compound has a bicyclic structure that may make it useful as a building block for the synthesis of new compounds. However, one limitation of using this compound in lab experiments is its limited availability. This compound may be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI). One direction is the study of its potential as a drug delivery system. This compound may be useful for delivering drugs to specific cells or tissues in the body. Another direction is the study of its potential as a chiral building block for the synthesis of new compounds. This compound may be useful for the synthesis of new drugs or materials with unique properties. Additionally, the study of the mechanism of action of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) may lead to the discovery of new cellular signaling pathways and potential drug targets.

Synthesis Methods

Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been synthesized using various methods, including the Diels-Alder reaction and the Birch reduction method. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Birch reduction method involves the reduction of an aromatic compound using sodium metal and liquid ammonia. Both methods have been used to synthesize Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) with high yields.

Scientific Research Applications

Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has been studied for its potential as a drug delivery system and as a potential anti-cancer agent. In materials science, Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been studied for its potential as a building block for the synthesis of new materials. In organic chemistry, this compound has been studied for its potential as a chiral building block for the synthesis of new compounds.

properties

CAS RN

151851-03-5

Product Name

Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,2R,4S,5S)-2,4-diethoxybicyclo[3.1.0]hexane

InChI

InChI=1S/C10H18O2/c1-3-11-9-6-10(12-4-2)8-5-7(8)9/h7-10H,3-6H2,1-2H3/t7-,8+,9-,10+

InChI Key

NBXOWSNUZMERBJ-YNFQOJQRSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H]([C@@H]2[C@H]1C2)OCC

SMILES

CCOC1CC(C2C1C2)OCC

Canonical SMILES

CCOC1CC(C2C1C2)OCC

synonyms

Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI)

Origin of Product

United States

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